

5-Azaspido[3.5]nonane hydrochloride CAS number

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 5-Azaspido[3.5]nonane hydrochloride

Cat. No.: B1377975

[Get Quote](#)

An In-Depth Technical Guide to **5-Azaspido[3.5]nonane Hydrochloride**: A Core Scaffold for Modern Drug Discovery

Abstract

This technical guide provides a comprehensive overview of **5-Azaspido[3.5]nonane hydrochloride** (CAS Number: 1419101-47-5), a pivotal heterocyclic building block in medicinal chemistry.^{[1][2][3]} We will delve into its fundamental physicochemical properties, explore robust synthetic strategies, and illuminate its application as a privileged scaffold in the development of novel therapeutics. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique three-dimensional architecture of this spirocyclic amine in their research programs.

Introduction: The Value of 3D Scaffolds in Drug Design

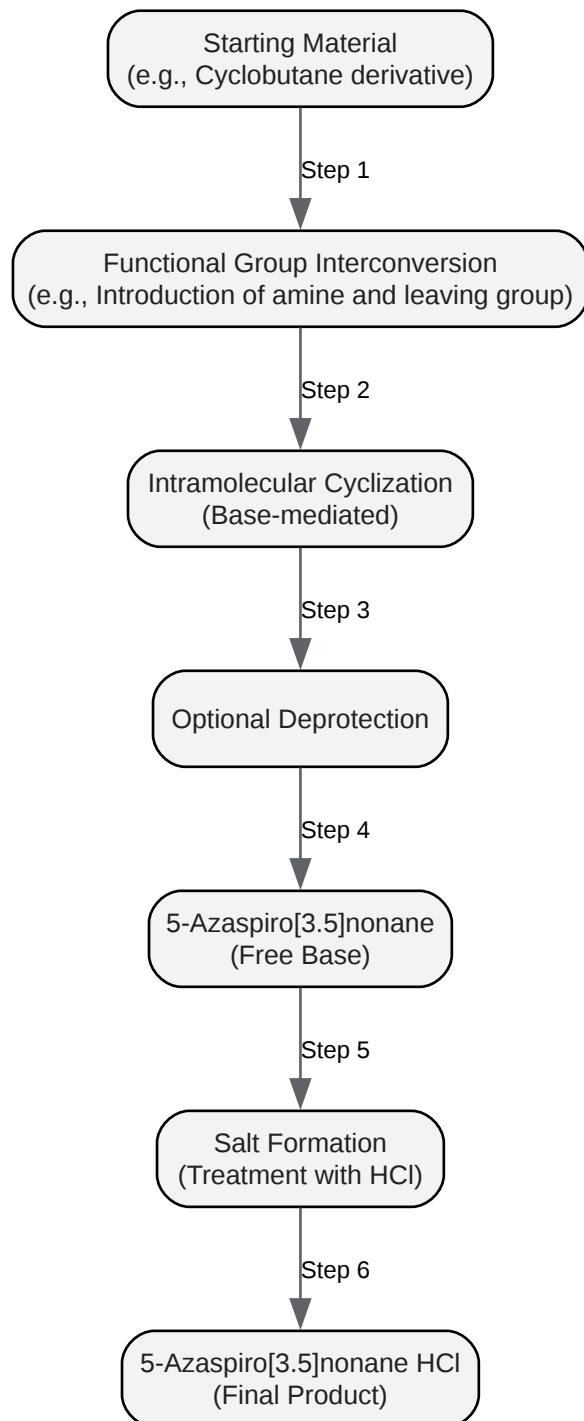
In the pursuit of novel therapeutics with improved potency, selectivity, and pharmacokinetic profiles, medicinal chemists are increasingly moving beyond flat, aromatic structures towards more complex, three-dimensional (3D) molecular frameworks. Spirocycles, which feature two rings connected by a single common atom, are exemplary of this shift. The 5-Azaspido[3.5]nonane core, a motif joining a cyclobutane and a piperidine ring through a quaternary carbon, offers a rigid, synthetically tractable scaffold. This rigidity minimizes the

entropic penalty upon binding to a biological target and projects functional groups into distinct vectors in 3D space, enabling precise and optimized interactions with protein active sites.[4][5] This guide focuses on the hydrochloride salt form, which enhances the compound's stability and aqueous solubility, making it highly suitable for research and development applications.

Physicochemical and Structural Properties

The hydrochloride salt of 5-Azaspido[3.5]nonane is typically a solid at room temperature, with properties that make it a versatile starting material.[1] A summary of its key characteristics is presented below.

Property	Value	Source
CAS Number	1419101-47-5	[1][2][3]
Molecular Formula	C ₈ H ₁₅ N.ClH	[1]
Molecular Weight	161.67 g/mol	[1]
IUPAC Name	5-azaspido[3.5]nonane;hydrochloride	N/A
Canonical SMILES	C1CC2(CCNCC2)C1.Cl	[6]
Purity	Typically ≥97%	[1]
Physical Form	Solid	[7]


Synthesis and Manufacturing

The synthesis of azaspirocycles is a well-established field, often involving intramolecular cyclization strategies. A plausible and scalable approach to the 5-Azaspido[3.5]nonane core involves the construction of the piperidine ring onto a pre-existing cyclobutane-containing precursor.

General Synthetic Strategy

A common retrosynthetic approach involves a key intramolecular cyclization step. The synthesis can be designed to allow for the late-stage introduction of diversity elements, which

is highly advantageous for library synthesis in a drug discovery context. The final step involves treating the free base with hydrochloric acid to form the stable, crystalline hydrochloride salt.

[Click to download full resolution via product page](#)

Caption: Generalized workflow for the synthesis of 5-Azaspido[3.5]nonane HCl.

Exemplary Synthesis Protocol

The following protocol is a representative method adapted from general principles of azaspirocycle synthesis.[\[8\]](#)[\[9\]](#)

Step 1: Synthesis of a Protected Piperidinone Precursor

- React a suitable cyclobutane-containing starting material with a nitrogen-containing nucleophile under conditions that facilitate the formation of a linear precursor bearing the necessary functionalities for cyclization.
- Protect the secondary amine, for example, with a Boc (tert-butyloxycarbonyl) group, to prevent side reactions and direct the cyclization.

Step 2: Intramolecular Cyclization

- Treat the linear precursor with a strong, non-nucleophilic base (e.g., Lithium diisopropylamide, LDA) at low temperatures (e.g., -78 °C) in an anhydrous aprotic solvent like tetrahydrofuran (THF).
- The base deprotonates the carbon alpha to the activating group, initiating an intramolecular nucleophilic attack to form the spirocyclic piperidine ring.
- Quench the reaction carefully with a proton source (e.g., saturated ammonium chloride solution).

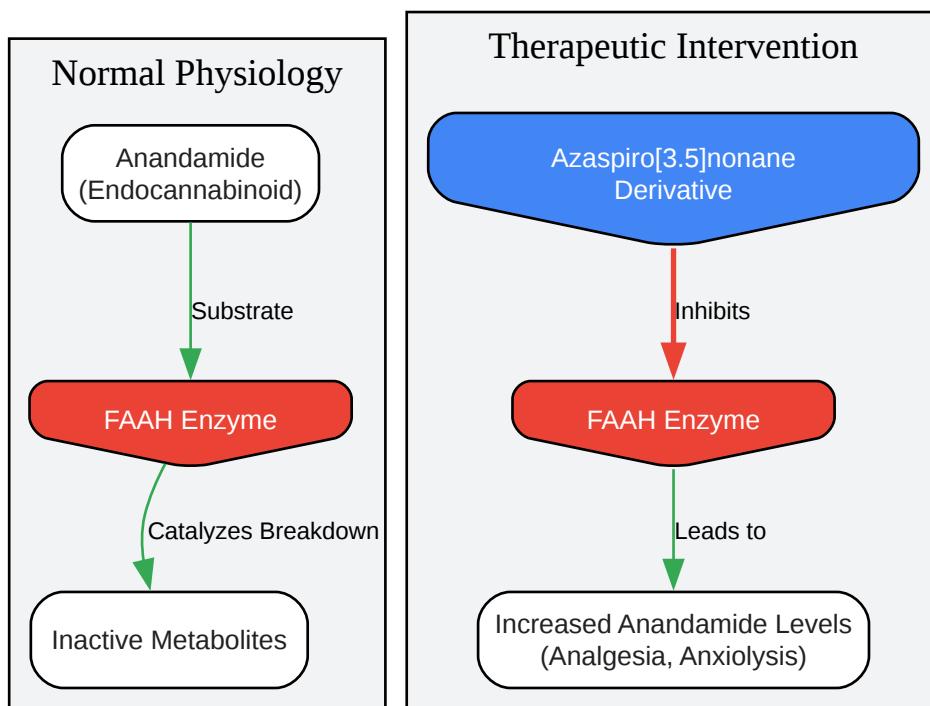
Step 3: Reduction and Deprotection

- If a carbonyl group was used to facilitate cyclization, reduce it using a suitable reducing agent (e.g., Lithium aluminum hydride).[\[10\]](#)
- Remove the N-Boc protecting group under acidic conditions (e.g., trifluoroacetic acid in dichloromethane or HCl in dioxane).

Step 4: Hydrochloride Salt Formation

- Dissolve the resulting 5-Azaspido[3.5]nonane free base in a suitable solvent such as diethyl ether or ethyl acetate.

- Add a stoichiometric amount of hydrochloric acid (as a solution in an organic solvent) dropwise with stirring.
- The **5-Azaspido[3.5]nonane hydrochloride** will precipitate out of the solution.
- Isolate the solid product by filtration, wash with cold solvent, and dry under vacuum.


Trustworthiness through Validation: Each step requires rigorous purification (e.g., column chromatography) and analytical validation (e.g., NMR, LC-MS) to confirm the structure and purity of intermediates and the final product, ensuring the integrity of the process.^[3]

Applications in Medicinal Chemistry

The rigid, 3D nature of the 5-azaspido[3.5]nonane scaffold makes it an attractive core for designing potent and selective modulators of various biological targets. Its derivatives have shown promise in several therapeutic areas.^[4]

Fatty Acid Amide Hydrolase (FAAH) Inhibitors

Derivatives of the closely related 7-azaspido[3.5]nonane have been identified as potent inhibitors of Fatty Acid Amide Hydrolase (FAAH).^[4] FAAH is the primary enzyme responsible for the degradation of the endocannabinoid anandamide. By inhibiting FAAH, the levels of anandamide increase, leading to potential analgesic, anxiolytic, and anti-inflammatory effects. The spirocyclic core serves as a rigid anchor to position key pharmacophoric elements for optimal binding within the FAAH active site.^[4]

[Click to download full resolution via product page](#)

Caption: Mechanism of FAAH inhibition by Azaspiro[3.5]nonane derivatives.

G Protein-Coupled Receptor 119 (GPR119) Agonists

The azaspiro[3.5]nonane scaffold has also been explored for developing agonists of GPR119, a receptor primarily expressed in the pancreas and gastrointestinal tract.^[8] GPR119 activation stimulates the release of insulin and incretin hormones (GLP-1), making it an attractive target for the treatment of type 2 diabetes and obesity. The defined exit vectors from the spirocyclic core allow for the systematic exploration of the chemical space required for potent GPR119 agonism.^[4]

Other Therapeutic Areas

The unique structural features of this scaffold have also led to its investigation in other areas, including as a core for novel anti-HIV agents, where precise spatial arrangement of functional groups is critical for inhibiting viral replication processes.^{[4][5]}

Safety and Handling

As with any laboratory chemical, **5-Azaspido[3.5]nonane hydrochloride** should be handled with appropriate care. It is classified as an irritant and may cause skin, eye, and respiratory irritation.[11][12]

- Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles, and a lab coat when handling the compound.[11][12]
- Handling: Use in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or fumes.[12][13] Avoid contact with skin and eyes. Wash hands thoroughly after handling.[11]
- Storage: Store in a cool, dry place in a tightly sealed container.[11] Store locked up.
- First Aid: In case of contact, immediately flush the affected area with copious amounts of water. If inhaled, move to fresh air. Seek medical attention if irritation persists.[13]

Conclusion

5-Azaspido[3.5]nonane hydrochloride (CAS: 1419101-47-5) is more than just a chemical reagent; it is a key enabling tool for modern drug discovery. Its rigid, three-dimensional structure provides a robust platform for the design of sophisticated molecules with finely tuned biological activities. From FAAH inhibitors to GPR119 agonists, this scaffold has demonstrated its value in creating novel therapeutic candidates. The well-defined synthetic routes and favorable physicochemical properties of its hydrochloride salt ensure its continued and expanding role in the development of next-generation medicines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemuniverse.com [chemuniverse.com]
- 2. parchem.com [parchem.com]

- 3. 1419101-47-5|5-Azaspido[3.5]nonane hydrochloride|BLD Pharm [bldpharm.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. 5-Azaspido[3.5]nonan-8-one hydrochloride | C8H14ClNO | CID 121553451 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 5-Oxa-2-azaspido[3.5]nonane hydrochloride | CymitQuimica [cymitquimica.com]
- 8. benchchem.com [benchchem.com]
- 9. CN113214290A - Synthesis method of 2, 5-dioxa-8-azaspido [3.5] nonane and salt thereof - Google Patents [patents.google.com]
- 10. CN112321599A - Synthesis method of drug intermediate 7-oxo-2-azaspido [3.5] nonane - Google Patents [patents.google.com]
- 11. static.cymitquimica.com [static.cymitquimica.com]
- 12. file.medchemexpress.com [file.medchemexpress.com]
- 13. aksci.com [aksci.com]
- To cite this document: BenchChem. [5-Azaspido[3.5]nonane hydrochloride CAS number]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1377975#5-azaspido-3-5-nonane-hydrochloride-cas-number]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com